Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate
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Description
“Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3’-azetidine]-1’-carboxylate” is a complex organic compound. It incorporates a bicyclo[2.1.1]hexane structure, which is a saturated bicyclic structure that plays an increasingly important role in newly developed bio-active compounds .
Synthesis Analysis
The synthesis of such compounds often involves an efficient and modular approach. A common strategy is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the bicyclo[2.1.1]hexane and azetidine rings. The bicyclo[2.1.1]hexane structure is a type of saturated bicyclic structure that is increasingly being incorporated into newly developed bio-active compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and often involve the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This allows for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .Scientific Research Applications
Chemical Synthesis and Rearrangements
The compound has been utilized in the synthesis of complex molecules and rearrangements. For example, it has been applied in the acid-catalyzed rearrangement of aziridines into protected amines, demonstrating its utility in the stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and derivatives. This process highlights its significance in synthetic organic chemistry, especially in constructing sugar analogues with potential biological activities (Nativi, Reymond, & Vogel, 1989).
Spirocyclic Compound Synthesis
It also plays a crucial role in the synthesis of spirocyclic compounds. Research has shown its effectiveness in generating spirocyclic 3-oxotetrahydrofurans, further leading to potential biologically active heterocyclic compounds. This illustrates its versatility in creating diverse molecular architectures for drug discovery and development (Moskalenko & Boev, 2012).
Molecular Structure Elucidation
Moreover, the compound has been analyzed for its molecular structure through X-ray diffraction analysis, underscoring its importance in structural chemistry. The determination of its structure provides essential insights into its reactivity and interaction with other molecules, facilitating the design of more effective synthetic routes and novel compounds (Moriguchi et al., 2014).
Insecticide Analogues Synthesis
Its utility extends to the synthesis of insecticide analogues, demonstrating its potential in agricultural chemistry. By converting it into spirocyclopropanated analogues of known insecticides, researchers have explored new avenues for developing pest control agents with possibly enhanced efficacy and safety profiles (Brackmann et al., 2005).
High-Pressure Reactions and Additions
The compound is also pivotal in high-pressure reactions and additions, illustrating its role in modifying reaction pathways to yield novel products. Such studies are crucial for understanding the compound's behavior under different conditions, which can be leveraged to optimize industrial-scale chemical processes (Rulev et al., 1998).
Properties
IUPAC Name |
tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-10(2,3)18-9(17)15-6-13(7-15)12(14)4-11(5-12,8-16)19-13/h16H,4-8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNPBQAMNJVLMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3(CC(C3)(O2)CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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